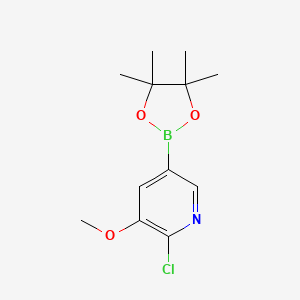

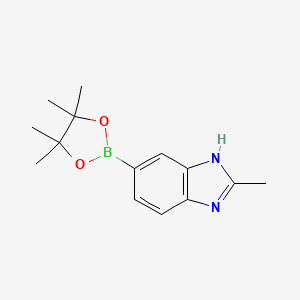

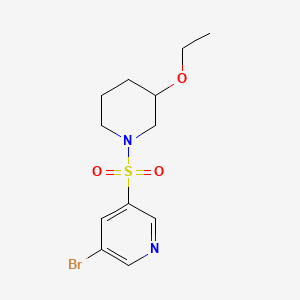

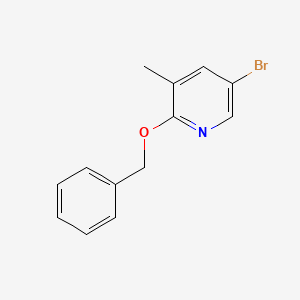

2-(Benzyloxy)-5-bromo-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Benzyloxy)-5-bromo-3-methylpyridine” is likely a brominated derivative of 2-benzyloxypyridine . The benzyloxy group is a common protecting group in organic chemistry, often used due to its stability and ease of removal .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-5-bromo-3-methylpyridine” are not available, similar compounds such as 2-benzyloxypyridine have been synthesized and used as reagents for the synthesis of benzyl ethers and esters .Chemical Reactions Analysis

The chemical reactivity of “2-(Benzyloxy)-5-bromo-3-methylpyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy and methyl groups. The benzyloxy group could potentially undergo reactions such as cleavage or substitution .Applications De Recherche Scientifique

Synthesis of Piperazines and Piperidines : 2-(Benzyloxy)-5-bromo-3-methylpyridine derivatives have been used in the asymmetric synthesis of piperazines and piperidines, which are important scaffolds in medicinal chemistry (Micouin et al., 1994).

Benzylation of Alcohols : This compound has been utilized in the benzylation of alcohols, forming benzyl ethers, which are key intermediates in the production of various organic compounds (Poon & Dudley, 2006).

Synthesis of Novel Pyridine Derivatives : It has been employed in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, which are significant in the development of new pharmaceuticals and materials (Ahmad et al., 2017).

Synthesis of Schiff Base Compounds : The compound has been used in synthesizing Schiff base compounds, which are known for their application in various fields such as coordination chemistry and catalysis (Wang et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-3-methyl-2-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQUGOYFVFTNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744592 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-bromo-3-methylpyridine | |

CAS RN |

1289270-73-0 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.